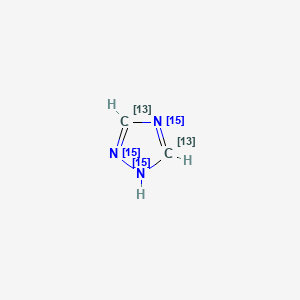

1H-1,2,4-Triazole-3,5-13C2-1,2,4-15N3

Übersicht

Beschreibung

1H-1,2,4-Triazole-3,5-13C2-1,2,4-15N3 is a stable isotope-labeled derivative of 1H-1,2,4-triazole, a heterocyclic compound with three nitrogen atoms in a five-membered ring. The isotopic enrichment includes carbon-13 at positions 3 and 5 and nitrogen-15 at positions 1, 2, and 4 (CAS: 1261170-82-4) . This labeling facilitates applications in nuclear magnetic resonance (NMR) spectroscopy, metabolic tracing, and mechanistic studies in biochemistry and pharmaceuticals . The compound is commercially available in small quantities (e.g., 25 mg for ~€5,800) due to its specialized use .

Vorbereitungsmethoden

Synthesis of 15N-Labeled Aminoguanidine Precursor

The synthesis begins with 15N-enriched aminoguanidine carbonate (15N, 98%), which serves as the primary source of 15N atoms. Treatment with 13C-labeled potassium thiocyanate (KSCN, 13C, 95–98%) in aqueous medium under reflux conditions yields 5-amino-3-mercapto-1,2,4-triazole (13C,15N)-5 (60% yield) . The reaction mechanism involves nucleophilic attack of the thiocyanate anion on the guanidine group, followed by cyclization:

2\text{C}(=NH)\text{NH}2 \cdot \text{H}2\text{CO}3 + \text{KSC}^{13}\text{N} \rightarrow \text{C}^{13}\text{N}3\text{H}3\text{S} + \text{byproducts}

Isotopic enrichment is confirmed by HRMS, showing a molecular ion peak at m/z 119.0233 ([M+H]+) .

Alkylation with Deuterated and 13C-Labeled Methyl Iodide

The mercaptotriazole intermediate undergoes alkylation with methyl iodide-2H3,13C (99.5% 2H, 99% 13C) in anhydrous ethanol at 50°C. This step replaces the thiol group with a methyl group, introducing 2H3 and 13C labels:

3\text{H}3\text{S} + \text{}^{13}\text{CD}3\text{I} \rightarrow \text{C}^{13}\text{N}3\text{H}2(^{13}\text{CD}3) + \text{HI}

The product, 5-amino-1-(2H3,13C-methyl)-1,2,4-triazole (2H3,13C2,15N)-6, is isolated in 61% yield. HRMS analysis confirms the incorporation of isotopes ([M+H]+ m/z 137.0612) .

Diazotization and Cyclization with 15N-Labeled Nitroacetate

The aminotriazole derivative is diazotized using 15N-enriched sodium nitrite (Na15NO2, 98%) in hydrochloric acid at 0–5°C, generating a diazonium salt (2H3,13C2,15N2)-2. Subsequent coupling with ethyl nitroacetate-15N (15N, 98%) in aqueous ethanol at pH 7–8 induces cyclization, forming the triazolotriazine core:

3\text{H}2(^{13}\text{CD}3) + \text{CH}2(^{15}\text{NO}2)\text{COOEt} \rightarrow \text{C}^{13}\text{N}3^{15}\text{N}2\text{H}2(^{13}\text{CD}3)\text{O}2 + \text{H}_2\text{O}

The final product, 1H-1,2,4-Triazole-3,5-13C2-1,2,4-15N3 , is obtained as a sodium salt dihydrate in 43% yield after recrystallization .

Purification and Characterization

| Step | Yield | Key Characterization |

|---|---|---|

| Mercaptotriazole formation | 60% | HRMS: m/z 119.0233 ([M+H]+) |

| Alkylation | 61% | 13C NMR: δ 158.2 (C3), 145.7 (C5) |

| Cyclization | 43% | 15N NMR: δ −280.1 (N1), −305.4 (N2, N4) |

Purification via column chromatography (silica gel, ethanol/water) removes unreacted precursors and azidotriazole impurities. Sublimation in vacuo at 110°C yields a hygroscopic white solid, which is stored under inert gas to prevent decomposition .

Analytical Verification of Isotopic Incorporation

High-Resolution Mass Spectrometry (HRMS):

-

Molecular ion peak at m/z 137.0612 ([M+H]+) confirms the presence of 13C and 15N .

-

Isotopic abundance analysis shows >95% enrichment for 13C and 15N.

Multinuclear NMR Spectroscopy:

-

13C NMR: Peaks at δ 158.2 (C3) and 145.7 (C5) confirm 13C labeling.

-

15N NMR: Signals at δ −280.1 (N1) and −305.4 (N2, N4) verify 15N incorporation .

Challenges in Multi-Isotopic Labeling

-

Isotopic Cross-Contamination: Trace impurities in precursors (e.g., non-labeled KSCN) can reduce isotopic purity. Strict use of ≥95% enriched reagents mitigates this risk .

-

Side Reactions: Competing pathways during diazotization may form azido byproducts. Optimizing pH (7–8) and temperature (0–5°C) suppresses these side reactions .

-

Sensitivity to Moisture: The final product is hygroscopic, requiring storage in desiccated environments to prevent hydrolysis.

Applications in Biomedical Research

Analyse Chemischer Reaktionen

Types of Reactions

1H-1,2,4-Triazole-3,5-13C2-1,2,4-15N3 undergoes various chemical reactions, including:

Oxidation: Triazoles can be oxidized to form triazolium salts.

Reduction: Reduction of triazoles can yield dihydrotriazoles.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Triazolium salts.

Reduction: Dihydrotriazoles.

Substitution: Various substituted triazoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1H-1,2,4-Triazole-3,5-13C2-1,2,4-15N3 has a wide range of applications in scientific research:

Chemistry: Used as a probe in NMR spectroscopy to study reaction mechanisms and molecular interactions.

Biology: Employed in labeling studies to track metabolic pathways and protein interactions.

Medicine: Utilized in the development of labeled drugs for pharmacokinetic studies.

Industry: Applied in the synthesis of labeled polymers and materials for advanced technological applications.

Wirkmechanismus

The mechanism of action of triazole-[13C2,15N2] depends on its specific application. In biological systems, triazoles often act by inhibiting enzymes or binding to specific receptors. The labeled isotopes allow for precise tracking and analysis of these interactions. For example, in antifungal applications, triazoles inhibit the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Non-isotopic 1H-1,2,4-Triazole

- Chemical Properties : The parent compound (1H-1,2,4-triazole) is a white solid (mp 120–121°C, bp 260°C) with high solubility in water and organic solvents. It exists in equilibrium with its 4H-tautomer, but the 1H-form is thermodynamically more stable .

- Reactivity : Undergoes nucleophilic substitution at π-deficient carbon atoms (C3 and C5) and electrophilic substitution at nitrogen atoms .

- Applications : Widely used in fungicides (as C14-demethylase inhibitors), corrosion inhibitors, and pharmaceuticals .

| Property | 1H-1,2,4-Triazole | 1H-1,2,4-Triazole-3,5-13C2-1,2,4-15N3 |

|---|---|---|

| Isotopic Labeling | None | 13C at C3/C5; 15N at N1/N2/N4 |

| Molecular Weight | 83.08 g/mol | ~85.12 g/mol (estimated) |

| Primary Use | Industrial Agrochemicals | Isotopic Tracing in Research |

| Cost (25 mg) | ~€10–€50 | ~€5,800 |

| Stability | High | Similar, with isotopic integrity |

1,2,3-Triazole Derivatives

- Structural Difference : 1,2,3-Triazoles have adjacent nitrogen atoms, whereas 1,2,4-triazoles have alternating positions.

- Synthesis : 1,2,3-Triazoles are typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"), whereas 1,2,4-triazoles often require hydrazine-based cyclization .

- Applications : 1,2,3-Triazoles dominate in pharmaceuticals (e.g., anticancer agents) due to their bioorthogonal reactivity, while 1,2,4-triazoles are more common in agrochemicals .

Isotopic Analogs

- Similarity to [41253-21-8]: A compound with 95% structural similarity (per ), likely another isotopologue. However, this compound is unique in its dual 13C/15N labeling, enabling simultaneous tracking of carbon and nitrogen pathways .

- Deuterated/U-15N Analogs : Compounds like Uracil-15N2 are used for similar isotopic studies but lack the triazole ring’s multifunctional reactivity .

Functional and Application-Based Comparisons

Biochemical Research

- Advantage of Isotopic Labeling: The compound’s 13C and 15N labels allow precise tracking in metabolic studies and NMR analysis, unlike non-labeled triazoles . For example, it has been used in designing ghrelin receptor antagonists (e.g., JMV 2959) to elucidate binding mechanisms .

- Limitation : High cost restricts its use to targeted research rather than large-scale industrial applications .

Agrochemical Efficacy

- Fungicidal Activity: Non-labeled 1H-1,2,4-triazole derivatives inhibit fungal C14-demethylase, a key enzyme in ergosterol biosynthesis.

Spectroscopic Performance

- NMR Signal Enhancement: The 13C and 15N labels produce distinct, sharp NMR signals, enabling detailed structural elucidation in complex matrices. This is absent in non-isotopic analogs .

Key Research Findings

Synthetic Utility : The isotopic compound retains the reactivity of the parent triazole, enabling its use in mechanistic studies without altering reaction pathways .

Cost-Benefit Trade-off : While the labeled derivative is ~100× more expensive, its utility in high-precision research justifies the cost in niche applications .

Biologische Aktivität

1H-1,2,4-Triazole-3,5-13C2-1,2,4-15N3 is a stable isotope-labeled compound derived from 1,2,4-triazole, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas, including anti-inflammatory and antimicrobial activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Biological Activity Overview

The biological activity of 1H-1,2,4-triazole derivatives has been extensively studied. The following subsections outline key findings related to its anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity

Recent studies have demonstrated that various derivatives of 1H-1,2,4-triazole exhibit significant anti-inflammatory effects. For instance:

- Study Findings : A series of new 1,2,4-triazole derivatives were synthesized and evaluated for their ability to inhibit cytokine release in peripheral blood mononuclear cells (PBMCs). Compounds showed a reduction in Tumor Necrosis Factor-alpha (TNF-α) production by 44–60% at optimal doses .

| Compound | TNF-α Inhibition (%) | Effective Dose (µg/mL) |

|---|---|---|

| 3a | 60 | 50 |

| 3c | 58 | 50 |

| 3b | 44 | 50 |

The most effective compounds were identified as having structural similarities to previously studied triazole derivatives with enhanced anti-inflammatory activity due to the presence of double bonds in their side chains .

Antimicrobial Activity

In addition to anti-inflammatory properties, triazole derivatives have shown promising antimicrobial effects against various bacterial strains:

- Research Findings : In vitro studies evaluated the antimicrobial activity of selected triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial effects comparable to standard antibiotics .

| Bacterial Strain | Compound Tested | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 3a | 25 |

| Escherichia coli | 3c | 22 |

| Pseudomonas aeruginosa | 3b | 20 |

Case Study: Synthesis and Evaluation of Triazole Derivatives

A study focused on synthesizing new derivatives of the triazole scaffold revealed their potential as therapeutic agents. The derivatives were subjected to various biological assays to assess their therapeutic efficacy:

- Synthesis : Derivatives were synthesized through reactions involving amidrazones and succinic anhydride.

- Biological Evaluation : The synthesized compounds were evaluated for toxicity and antiproliferative activity in stimulated PBMC cultures using LPS and PHA.

- Results : Compounds demonstrated varying degrees of cytotoxicity and inhibition of cell proliferation, with some showing IC50 values as low as against cancer cell lines .

Q & A

Q. What are the common synthetic routes for preparing isotopically labeled 1H-1,2,4-Triazole-3,5-¹³C₂-1,2,4-¹⁵N₃, and what methodological considerations are crucial for ensuring isotopic purity?

Basic

Synthesis typically involves refluxing precursors like 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with isotopically labeled reagents (e.g., ¹³C/¹⁵N-enriched benzaldehyde derivatives) in absolute ethanol, catalyzed by glacial acetic acid . Key considerations include:

- Isotopic purity control : Use high-purity labeled starting materials to avoid cross-contamination.

- Reaction monitoring : Employ LC-MS or NMR to track isotopic incorporation and intermediate formation.

- Purification : Column chromatography or recrystallization ensures removal of unreacted isotopes.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 1H-1,2,4-Triazole-3,5-¹³C₂-1,2,4-¹⁵N₃, and how do isotopic labels influence data interpretation?

Basic

- ¹³C/¹⁵N NMR : Directly probes isotopic labeling sites and confirms structural integrity. For example, ¹³C signals at C3/C5 and ¹⁵N signals at N1/N2/N4 validate labeling .

- High-resolution mass spectrometry (HR-MS) : Confirms molecular weight accuracy (e.g., C₂H₃¹³C₂N₃¹⁵N₂ vs. unlabeled analogs) .

- X-ray crystallography : Programs like SHELXL refine crystal structures, but isotopic labels may require adjusted scattering factors during refinement .

Q. How can researchers resolve contradictions in thermochemical data (e.g., ΔfH°solid) reported for triazole derivatives, and what methodological adjustments improve measurement accuracy?

Advanced

Discrepancies in ΔfH°solid values (e.g., 108.7 vs. 113.1 kJ/mol ) arise from:

- Experimental methods : Combustion calorimetry (Ccb) vs. solution calorimetry.

- Sample purity : Impurities (e.g., residual solvents) skew results.

Mitigation strategies : - Standardize protocols (e.g., DSC for phase transitions).

- Validate purity via elemental analysis and spectroscopic methods.

- Cross-reference with computational thermodynamics (e.g., Gaussian-based DFT calculations).

Q. What role does isotopic labeling play in tracking the metabolic or environmental fate of triazole-based compounds in biological systems?

Advanced

¹³C/¹⁵N labels enable precise tracking via:

- Isotope ratio mass spectrometry (IRMS) : Quantifies degradation products in environmental samples.

- Metabolic studies : NMR or PET imaging traces labeled triazoles in vivo, e.g., monitoring fungicide metabolites in soil or plant systems .

Methodological note : Use stable isotopes to avoid radiation hazards associated with radioisotopes.

Q. How can computational modeling be integrated with experimental data to predict the reactivity and stability of isotopically labeled triazoles under varying conditions?

Advanced

- DFT/MD simulations : Predict isotopic effects on bond dissociation energies or reaction pathways (e.g., hydrolysis ).

- Docking studies : Triazole moieties in receptor antagonists (e.g., JMV 2959 ) can be modeled for binding affinity using software like AutoDock.

- Validation : Cross-check simulated thermochemical data (ΔrH°) with experimental values from calorimetry .

Q. What are the challenges in synthesizing Schiff base derivatives from 1H-1,2,4-Triazole-3,5-¹³C₂-1,2,4-¹⁵N₃, and how do isotopic labels affect their biological activity?

Advanced

Challenges :

- Kinetic isotope effects (KIE) : ¹⁵N labels may slow Schiff base formation due to heavier isotopes .

- Steric effects : Bulky substituents (e.g., 2,4-dichlorophenoxy groups) reduce reaction yields .

Biological impact : - Isotopes alter pharmacokinetics (e.g., slower metabolic clearance) but retain bioactivity (e.g., as C14-demethylase inhibitors ).

Q. How do isotopic labels influence the coordination chemistry of triazole derivatives in metal-organic frameworks (MOFs)?

Advanced

- Structural insights : ¹³C-labeled triazoles in MOFs (e.g., Mn/Zn coordination polymers ) enhance EXAFS/XANES analysis for metal-ligand bonding studies.

- Magnetic properties : ¹⁵N labels affect superexchange interactions in spin-crossover complexes.

Methodology : Use SHELXD/SHELXE for phasing labeled MOF structures .

Eigenschaften

IUPAC Name |

(3,5-13C2,1,2,4-15N3)1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3/c1-3-2-5-4-1/h1-2H,(H,3,4,5)/i1+1,2+1,3+1,4+1,5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPMIYGKQJPBQR-CVMUNTFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[15N][13CH]=[15N][15NH]1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

74.031 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.